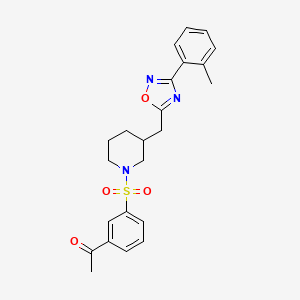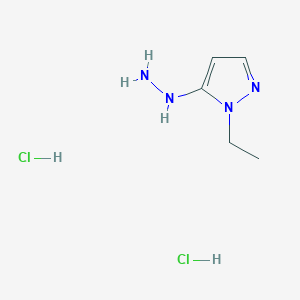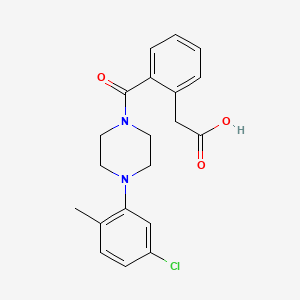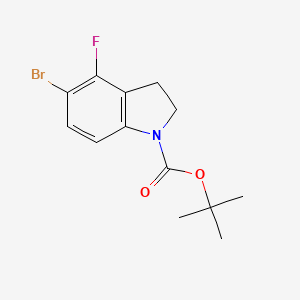![molecular formula C27H26FN3O2 B2884720 1-(2-fluorophenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 847396-14-9](/img/structure/B2884720.png)
1-(2-fluorophenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with multiple functional groups, including a fluorophenyl group, a benzimidazole group, and a pyrrolidinone group . These groups are common in many pharmaceuticals and could potentially have various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole and pyrrolidinone groups would likely contribute to the compound’s rigidity, while the fluorophenyl group could influence its polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity and polarity .Aplicaciones Científicas De Investigación
Fluorescent Properties for Biomarker and Sensor Applications
One of the notable applications of compounds similar to 1-(2-fluorophenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one lies in their fluorescent properties. Research has shown that imidazo[1,2-a]pyridines and pyrimidines, which share structural motifs with the compound , are important organic fluorophores. These compounds have been investigated for their potential as biomarkers and photochemical sensors. The influence of substituents on their luminescent properties has been a significant area of study, revealing that modifications in the heterocycle and phenyl rings can enhance fluorescence intensity. Such enhancements make these compounds valuable in applications requiring sensitive detection and signaling mechanisms (Velázquez-Olvera et al., 2012).
Anticancer Agent Development
Another critical area of application is in the development of anticancer agents. Benzimidazole carboxamide derivatives, closely related to the chemical structure in focus, have been developed as poly(ADP-ribose) polymerase (PARP) inhibitors with high enzyme and cellular potency. These compounds have demonstrated significant oral bioavailability, the ability to cross the blood-brain barrier, and effective distribution into tumor tissue. Their efficacy in cancer treatment, particularly in combination with other chemotherapeutic agents, positions compounds with similar chemical frameworks as promising candidates for future oncology therapies (Penning et al., 2010).
High-Performance Polymers
The synthesis and characterization of high-performance polymers is another area where compounds of this nature find application. Research into imide-aryl ether benzothiazole copolymers, for instance, has demonstrated the potential of such chemical frameworks in creating materials with superior mechanical properties, thermal stability, and low thermal expansion coefficients. These attributes make them suitable for various industrial and technological applications, including aerospace, electronics, and materials science (Hedrick, 1990).
Novel Fluorescent Materials
The development of novel fluorescent materials for environmental and biological sensing is another significant application. Compounds with the ability to selectively discriminate between different types of thiols have been designed using similar structural principles. These materials show high selectivity and sensitivity, making them useful in detecting and quantifying substances in various samples, including water, which is crucial for environmental monitoring and public health (Wang et al., 2012).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact withPoly [ADP-ribose] polymerase 1 . This enzyme plays a crucial role in DNA repair and programmed cell death.
Biochemical Pathways
Given the potential target, it may influenceDNA repair pathways and processes related to programmed cell death .
Result of Action
Based on its potential target, it could influenceDNA repair mechanisms and cell death processes .
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-4-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2/c1-19-8-6-9-21(16-19)33-15-7-14-30-25-13-5-3-11-23(25)29-27(30)20-17-26(32)31(18-20)24-12-4-2-10-22(24)28/h2-6,8-13,16,20H,7,14-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKFENQCMSOLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B2884637.png)

![3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2884639.png)
![N-(3-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2884641.png)
![N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2884642.png)


![4-(1'-(2-(dimethylamino)ethyl)-1-ethyl-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrol]-3'-ylcarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2884649.png)
![Methyl 2-[2-({[(1-cyanocyclohexyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B2884651.png)




![1-(Cyclopropylmethyl)-2-[(3,3-dimethyl-2H-1-benzofuran-5-yl)oxymethyl]aziridine](/img/structure/B2884659.png)